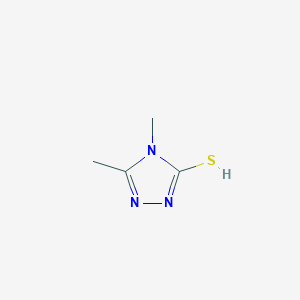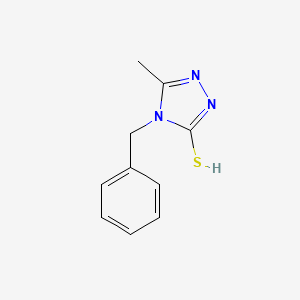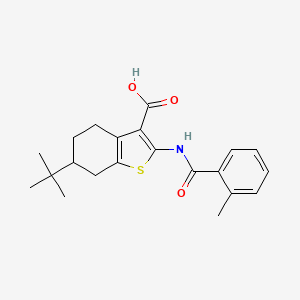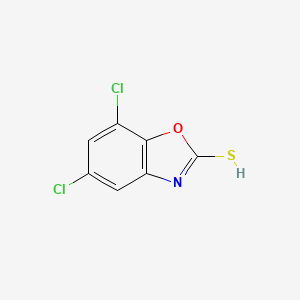![molecular formula C4H3N5O B7764461 2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B7764461.png)
2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one” is known as 8-Azahypoxanthine. It is a heterocyclic compound with the molecular formula C4H3N5O. This compound is a derivative of hypoxanthine, where a nitrogen atom replaces a carbon atom in the purine ring structure. It is primarily used in scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azahypoxanthine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-1,2,3-triazole with formamide, followed by cyclization to form the desired product. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 8-Azahypoxanthine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
8-Azahypoxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
8-Azahypoxanthine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to nucleic acids and enzyme interactions.
Medicine: Research into its potential therapeutic effects, particularly in antiviral and anticancer studies.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 8-Azahypoxanthine involves its interaction with various molecular targets. It can inhibit certain enzymes by mimicking natural substrates, thereby interfering with biochemical pathways. This property makes it useful in studying enzyme kinetics and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hypoxanthine: A naturally occurring purine derivative with similar structure but different biological activity.
Allopurinol: A structural analog used to treat gout by inhibiting xanthine oxidase.
Guanine: Another purine derivative with distinct biological roles.
Uniqueness
8-Azahypoxanthine is unique due to the presence of an additional nitrogen atom in its ring structure, which alters its chemical and biological properties compared to other purine derivatives. This uniqueness makes it valuable in specific research applications where other compounds may not be suitable.
Propriétés
IUPAC Name |
2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYCNOOAHGFHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=NNNC2=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=NNNC2=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-dihydro-1H-cyclopenta[c]quinoline-4-thiol](/img/structure/B7764390.png)
![4-phenyl-5-[(4-phenylphenoxy)methyl]-1,2,4-triazole-3-thiol](/img/structure/B7764408.png)
![[2-(1-Adamantyloxy)ethyl]amine hydrobromide](/img/structure/B7764410.png)
![1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone](/img/structure/B7764417.png)
![2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B7764431.png)
![17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile](/img/structure/B7764436.png)


![1-[(4-methoxyphenyl)methyl]benzimidazole-2-thiol](/img/structure/B7764448.png)

![1-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B7764458.png)

![1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B7764476.png)
![oxalic acid;N-[(3,4,5-trimethoxyphenyl)methyl]cyclopentanamine](/img/structure/B7764483.png)
